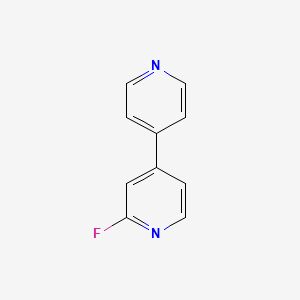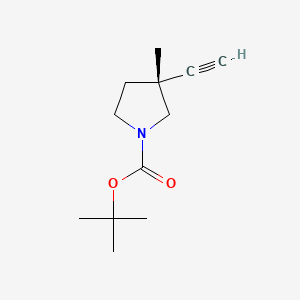
5,6-Dimethylpyridine-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-Dimethylpyridine-2,4-dicarboxylic acid is a heterocyclic organic compound with the molecular formula C9H9NO4 It is a derivative of pyridine, featuring two carboxylic acid groups at the 2 and 4 positions, and methyl groups at the 5 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dimethylpyridine-2,4-dicarboxylic acid typically involves the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet silicon dioxide as oxidizing agents . Another method involves the esterification of pyridine-2,4-dicarboxylic acid followed by selective methylation at the 5 and 6 positions.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 5,6-Dimethylpyridine-2,4-dicarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The methyl groups and carboxylic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
5,6-Dimethylpyridine-2,4-dicarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its enzyme inhibition properties.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-Dimethylpyridine-2,4-dicarboxylic acid involves its interaction with molecular targets such as enzymes. For instance, it acts as an inhibitor of JMJD5 by competing with 2-oxoglutarate, a cofactor required for the enzyme’s activity. This inhibition can affect various cellular processes, including cell cycle regulation and metabolism .
Comparison with Similar Compounds
Pyridine-2,4-dicarboxylic acid: Lacks the methyl groups at the 5 and 6 positions.
Dimethyl 2,6-pyridinedicarboxylate: Has methyl groups at the 2 and 6 positions instead of 5 and 6.
Pyridine-2,5-dicarboxylic acid: Has carboxylic acid groups at the 2 and 5 positions.
Uniqueness: 5,6-Dimethylpyridine-2,4-dicarboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Properties
Molecular Formula |
C9H9NO4 |
|---|---|
Molecular Weight |
195.17 g/mol |
IUPAC Name |
5,6-dimethylpyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C9H9NO4/c1-4-5(2)10-7(9(13)14)3-6(4)8(11)12/h3H,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
UDGGBZPHRLFKEW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1C(=O)O)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(E)-(2,3-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14022489.png)



![2-[(4-Methylphenyl)amino]diazenylbenzonitrile](/img/structure/B14022524.png)


![(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(Z)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide](/img/structure/B14022551.png)
![N'-[(4-Chlorophenyl)methyl]-N-methyl-N-nitrosourea](/img/structure/B14022554.png)





